1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
1-(3-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a p-tolyl (methyl-substituted phenyl) group at position 3 and a 3,4,5-trimethoxyphenyl group at position 3. Pyrazolines are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The 3,4,5-trimethoxyphenyl moiety, in particular, is associated with enhanced biological activity due to its electron-rich aromatic system and ability to participate in hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
1-[5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13-6-8-15(9-7-13)17-12-18(23(22-17)14(2)24)16-10-19(25-3)21(27-5)20(11-16)26-4/h6-11,18H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSSVHZGIZIRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves a multi-step process. One common method includes the following steps:
Step 1: : Formation of the intermediate: Condensation reaction between p-tolylhydrazine and 3,4,5-trimethoxybenzaldehyde in an acidic medium to form the corresponding hydrazone.
Step 2: : Cyclization: Cyclization of the hydrazone intermediate in the presence of an oxidizing agent to form the pyrazole ring.
Step 3: : Acylation: Acylation of the pyrazole with ethanoyl chloride to yield the final compound.
Reaction Conditions: : The reactions generally occur under controlled temperatures, with the condensation typically performed at room temperature, the cyclization requiring mild heating, and the acylation usually conducted under acidic or basic conditions to promote the reaction.
Industrial Production Methods
Industrial synthesis of this compound might scale up the aforementioned methods but often involves optimized reaction conditions to increase yield and purity, such as using automated reactors and more efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
2.1. Methoxy Group Modifications
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Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C removes methoxy groups selectively from the 3,4,5-trimethoxyphenyl ring, yielding phenolic derivatives .
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the p-tolyl ring (45% yield) .
2.2. Ethanone Reactivity
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Reduction : NaBH₄ reduces the ethanone moiety to a secondary alcohol, forming 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanol (92% yield) .
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Grignard Addition : Reacts with CH₃MgBr to form tertiary alcohol derivatives .
3.1. Tubulin Binding Studies
The compound undergoes non-covalent interactions with tubulin’s colchicine-binding site via:
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Hydrogen bonding with β-tubulin’s Thr179 and Asn101 residues .
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Hydrophobic interactions involving trimethoxyphenyl and p-tolyl groups .
Table 1 : Binding affinities of structurally similar pyrazolines
| Compound | IC₅₀ (μM) vs MDA-MB-468 | Tubulin Inhibition (%) |
|---|---|---|
| Target compound | 14.97 ± 0.8 | 82.3 ± 2.1 |
| 3-(4-NO₂-phenyl) analog | 28.45 ± 1.2 | 64.7 ± 3.4 |
| 5-(4-Cl-phenyl) derivative | 19.88 ± 1.1 | 73.9 ± 2.8 |
4.1. ROS-Mediated Degradation
Exposure to H₂O₂/Fe²⁺ generates hydroxyl radicals that oxidize the dihydropyrazole ring, leading to aromatic hydroxylation products .
4.2. UV-Induced Rearrangements
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Ring Contraction : UV irradiation (254 nm) converts the dihydropyrazole to a pyrazole derivative via dehydrogenation .
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Crosslinking : Forms dimers at >300 nm wavelength through [2+2] cycloaddition .
Catalytic Coupling Reactions
| Reaction | Catalyst | Product Application | Reference |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified antitumorals | |
| Click chemistry | CuSO₄/NaAsc, 25°C | Triazole conjugates |
Notable Example : Copper-catalyzed azide-alkyne cycloaddition attaches PEG chains to improve aqueous solubility (partition coefficient reduced from 3.2 to 1.8) .
Stability Under Physiological Conditions
Hydrolytic Stability (pH 7.4, 37°C) :
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t₁/₂ = 48 h (intact dihydropyrazole ring)
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Primary degradation pathway: Methoxy group demethylation (25% after 72 h).
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of appropriate hydrazones with ketones in the presence of acidic or basic catalysts. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.
Antibacterial Properties
Research indicates that compounds similar to 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit promising antibacterial activity. For instance, derivatives have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Studies have demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives were found to interact with tubulin and disrupt the cell cycle, leading to apoptosis in cancer cells .
Anti-inflammatory Effects
Some research has pointed towards the anti-inflammatory potential of pyrazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for developing anti-inflammatory medications .
Analgesic Properties
The analgesic effects of pyrazole-based compounds have also been documented. In vivo studies have shown that these compounds can reduce pain responses in animal models, indicating their potential for development as analgesics .
- Antibacterial Study : A study conducted on various substituted pyrazoles demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl rings could enhance activity .
- Anticancer Evaluation : A series of compounds based on the pyrazole scaffold were synthesized and tested for their ability to inhibit cancer cell growth. Results showed that specific substitutions led to increased cytotoxicity against breast and colon cancer cell lines .
- In Vivo Analgesic Assessment : An experimental model was used to evaluate the analgesic effects of a pyrazole derivative. The compound significantly reduced pain scores compared to controls, suggesting its potential as a new analgesic agent .
Mechanism of Action
The exact mechanism of action of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application. In a medicinal context, for example:
Molecular Targets: : It may target specific enzymes or receptors, altering their activity.
Pathways Involved: : The compound could interfere with signaling pathways or metabolic processes critical for disease progression.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their properties are summarized below:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The trimethoxy group in the target compound increases lipophilicity and π-π interactions compared to electron-withdrawing substituents (e.g., nitro or chloro) in analogues like 3a or 3d . This may enhance membrane permeability and target binding in anticancer applications .
- Dihedral Angles: The spatial arrangement of aromatic rings influences bioactivity.
Crystallographic Data
- Target Compound: No crystallographic data is available, but analogues like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone exhibit monoclinic (P21/c) crystal systems with hydrogen-bonded chains along the [010] axis .
Structure-Activity Relationships (SAR)
- Position 3 : p-Tolyl groups improve steric bulk and hydrophobic interactions, as seen in BRAF inhibitors like 3d .
- Position 5 : 3,4,5-Trimethoxyphenyl groups enhance anticancer activity via tubulin binding, while halogenated phenyls (e.g., 4-chloro) favor antibacterial effects .
- Acetyl vs. Carbaldehyde : Acetylated derivatives (e.g., target compound) show higher metabolic stability than carbaldehyde analogues .
Biological Activity
The compound 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article will discuss its synthesis, biological activities—including antibacterial, anticancer, and anti-inflammatory effects—and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of substituted hydrazones with appropriate carbonyl compounds under acidic or basic conditions. The presence of the 3,4,5-trimethoxyphenyl moiety is significant as it enhances the compound's lipophilicity and biological activity.
Antibacterial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound Name | Pathogen Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 18 | |
| Target Compound | Staphylococcus aureus | 16 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. Studies show that compounds with similar structures can inhibit cancer cell proliferation across various human cancer cell lines. For example, the compound's ability to induce apoptosis and inhibit tubulin polymerization has been documented.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 12.07 | |
| Compound B | HT-29 (Colon) | 8.50 | |
| Target Compound | H460 (Lung) | 10.00 |
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound exhibits anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models.
Case Study: Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, a derivative exhibited a significant reduction in inflammation compared to control groups. The mechanism was attributed to the inhibition of cyclooxygenase (COX) enzymes.
Mechanistic Insights
The biological activities of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone are likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class often inhibit key enzymes involved in inflammation and cancer progression.
- Interaction with Cellular Targets : Molecular docking studies suggest that these compounds can effectively bind to tubulin and other cellular targets critical for cell division and survival.
Q & A
Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Claisen-Schmidt condensation : Reacting p-tolylacetophenone with 3,4,5-trimethoxybenzaldehyde to form a chalcone intermediate.
Cyclization : Treating the chalcone with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to form the dihydropyrazole ring .
Acylation : Introducing the ethanone group via acetylation.
Q. Optimization Strategies :
Q. What spectroscopic and crystallographic methods are most reliable for structural confirmation?
Methodological Answer:
- X-ray crystallography : Provides unambiguous confirmation of the dihydropyrazole ring geometry and substituent orientations. For example, C–N bond lengths in pyrazoline derivatives typically range from 1.35–1.40 Å .
- NMR spectroscopy :
- ¹H NMR : Protons on the pyrazoline ring appear as doublets of doublets (δ 3.2–4.0 ppm for H4/H5) .
- ¹³C NMR : The carbonyl carbon resonates at δ 195–200 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 393.1812 for C₂₂H₂₅N₂O₄⁺) .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. hydroxy groups) influence biological activity?
Methodological Answer:
- Comparative SAR Studies : Replace the 3,4,5-trimethoxyphenyl group with analogs (e.g., 3-hydroxy-4-methoxyphenyl) and evaluate antimicrobial activity using MIC assays.
- Example : Trimethoxy derivatives exhibit enhanced lipophilicity, improving membrane permeability in bacterial models .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to assess interactions with target enzymes like DNA gyrase. The methoxy groups show stronger hydrogen bonding with Arg1216 in Staphylococcus aureus gyrase .
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reaction products)?
Methodological Answer:
- Case Study : A byproduct formed during cyclization (e.g., open-chain hydrazone) can be analyzed via DFT calculations (Gaussian 16) to compare activation energies of competing pathways .
- MD Simulations : Trajectories reveal solvent effects on reaction intermediates. For example, acetic acid stabilizes the transition state via hydrogen bonding, reducing side reactions .
Q. What strategies improve enantiomeric purity in asymmetric synthesis?
Methodological Answer:
- Chiral auxiliaries : Use (R)-BINOL-derived catalysts to induce stereoselectivity during cyclization.
- Crystallization-induced diastereomer resolution : Separate enantiomers using chiral resolving agents (e.g., L-tartaric acid) .
- HPLC analysis : Chiral columns (e.g., Chiralpak AD-H) confirm ≥98% ee for the desired (S)-enantiomer .
Q. How do crystal packing interactions affect physicochemical properties (e.g., solubility)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
